molecular formula C4H10Cl2N4 B1626411 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride CAS No. 21616-59-1

1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

Cat. No.: B1626411
CAS No.: 21616-59-1
M. Wt: 185.05 g/mol
InChI Key: WESMJIWCCWFIRS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with suitable amination agents under controlled conditions. One common method involves the use of hydrazine derivatives and appropriate catalysts to facilitate the formation of the diamine group at the 4 and 5 positions of the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 5°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of diamine groups at the 4 and 5 positions allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methylpyrazole-3,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-4(6)3(5)2-7-8;;/h2H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMJIWCCWFIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21616-59-1
Record name 4,5-Diamino-1-methylpyrazole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021616591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIAMINO-1-METHYLPYRAZOLE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03FK8ORW3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
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1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
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1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
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1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 5
1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 6
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1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

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